4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate
CAS No.:
Cat. No.: VC20023159
Molecular Formula: C19H12O5
Molecular Weight: 320.3 g/mol
* For research use only. Not for human or veterinary use.
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate -](/images/structure/VC20023159.png)
Specification
Molecular Formula | C19H12O5 |
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Molecular Weight | 320.3 g/mol |
IUPAC Name | (4-methyl-6-oxobenzo[c]chromen-3-yl) furan-2-carboxylate |
Standard InChI | InChI=1S/C19H12O5/c1-11-15(23-19(21)16-7-4-10-22-16)9-8-13-12-5-2-3-6-14(12)18(20)24-17(11)13/h2-10H,1H3 |
Standard InChI Key | BSQXDVJXOZQKEN-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(=O)C4=CC=CO4 |
Introduction
Structural Elucidation and Molecular Characteristics
The core structure of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate consists of a benzo[c]chromene framework fused with a furan-2-carboxylate ester at the 3-position. The molecular formula is inferred as CHO, derived from the integration of a 4-methyl-substituted coumarin backbone (CHO) and a 2-furoyl group (CHO) . Key structural features include:
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A benzopyrone core (6H-benzo[c]chromen-6-one) with a keto group at position 6 and a methyl substituent at position 4.
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An ester linkage at position 3, formed via the reaction of the coumarin’s phenolic hydroxyl group with 2-furoic acid.
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Planar aromatic systems that facilitate π-π stacking interactions, as observed in crystallographic studies of related coumarin derivatives .
Table 1: Comparative Molecular Data for Analogous Coumarin Derivatives
Synthetic Pathways and Chemical Reactivity
Synthesis Strategies
The synthesis of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate likely involves a multi-step protocol:
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Coumarin Core Formation: The benzo[c]chromen-6-one scaffold is synthesized via Pechmann condensation, employing resorcinol derivatives and β-keto esters under acidic conditions.
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Esterification: The phenolic hydroxyl group at position 3 reacts with 2-furoyl chloride in the presence of a base (e.g., pyridine) to form the furoate ester .
Critical Reaction Parameters:
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Temperature: 60–80°C for esterification to minimize side reactions.
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Solvent: Anhydrous dichloromethane or tetrahydrofuran to prevent hydrolysis .
Chemical Reactivity
The compound’s reactivity is dominated by:
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Electrophilic Aromatic Substitution: The electron-rich coumarin core undergoes nitration or sulfonation at positions ortho and para to the ester group.
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Ester Hydrolysis: Under basic or enzymatic conditions, the furoate ester is cleaved to regenerate the phenolic coumarin derivative .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Data from analogous compounds (e.g., ) provide insights into expected spectral features:
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H NMR (DMSO-d, 300 MHz):
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C NMR: Signals corresponding to the keto carbonyl (~δ 170 ppm) and ester carbonyl (~δ 165 ppm) .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of the parent ion [M+H] would confirm the molecular formula, with a predicted m/z of 345.0712 (CHO_{5}$$$$^+) .
Compound | IC (COX-2 Inhibition) | Anticancer Activity (Cell Line) |
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4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate | Pending | Pending |
Methyl {6-chloro-7-[(3,5-dimethylbenzyl)oxy]-... | 0.45 µM | 12 µM (MCF-7) |
Applications and Future Research Directions
Pharmaceutical Development
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Prodrug Design: The furoate ester enhances lipophilicity, improving blood-brain barrier penetration for neuroactive agents .
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Antimicrobial Coatings: Coumarin derivatives are incorporated into polymers to create surfaces resistant to bacterial colonization.
Material Science
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Fluorescent Probes: The rigid aromatic structure facilitates applications in optoelectronics and bioimaging .
Research Priorities
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